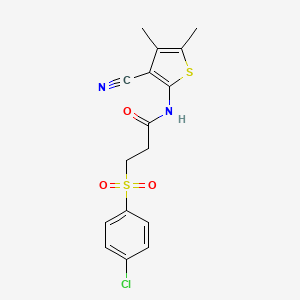

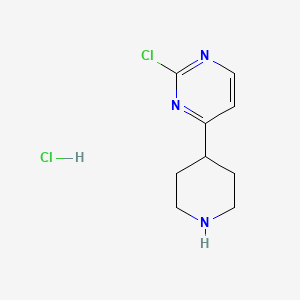

![molecular formula C16H12N6O B3000335 (E)-4-((2-([1,2,4]三唑并[3,4-a]酞嗪-6-基)肼基)甲基)苯酚 CAS No. 487038-48-2](/img/structure/B3000335.png)

(E)-4-((2-([1,2,4]三唑并[3,4-a]酞嗪-6-基)肼基)甲基)苯酚

描述

(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学研究应用

合成及衍生物

- 该化合物用于合成一系列衍生物,如取代的 6-(1H-苯并咪唑-2-基)-[1,2,4]三唑并[3,4-a]酞嗪,具有烷基和芳基等各种取代基。这些衍生物是使用二羧酸缩合或甲基化反应等方法获得的 (Wasfy,2003 年)。

抗癌和抗菌活性

- 该化合物的 N-芳基取代苯基乙酰胺类似物(通过 Suzuki 偶联合成)已显示出对 HCT 116 癌细胞系的抑制活性,并筛选出抗菌活性 (Kumar 等人,2019 年)。

- 类似地,其他衍生物如 6-烷氧基(苯氧基)-[1,2,4]三唑并[3,4-a]酞嗪-3-胺已被合成,并被发现具有有效的抗炎活性,一些衍生物显示出比布洛芬等标准药物更高的疗效 (Sun 等人,2010 年)。

化学传感器应用

- 已开发出一种基于该化合物的酞嗪-腙基荧光化学传感器,用于检测 Hg2+ 离子。它显示出高选择性和灵敏度,可用于荧光成像实验,以检测人宫颈癌 HeLa 细胞中的细胞内 Hg2+ (Mahajan 等人,2015 年)。

电压门控 K+ 通道靶向

- 一些 3-芳基-6-(N-甲基哌嗪)-1,2,4-三唑并[3,4-a]酞嗪已被合成,并被确认为潜在的抗癌剂,在癌症模型中充当 K+ 通道抑制剂。这些通过铜催化程序合成的化合物对各种癌细胞显示出显着的生物反应 (Romero 等人,2020 年)。

核因子-κB 抑制

- 合成了新型的 6-苯氧基-[1,2,4]三唑并[3,4-a]酞嗪-3-甲酰胺衍生物,通过抑制核因子-κB 活化来作为有效的抗炎剂。一些化合物显示出显着的抗炎活性和低细胞毒性,证明在体内也同样有效 (Liu 等人,2016 年)。

正性肌力药

- 该化合物的衍生物被合成并评估其正性肌力活性。它们显示出比现有药物更好的体外活性,表明其作为心脏病新治疗剂的潜力 (Wu 等人,2013 年)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, are known to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-triazolo derivatives, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular functions.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . This suggests that the compound might affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and pharmacokinetic properties.

Result of Action

Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound might have a broad range of effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

属性

IUPAC Name |

4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O/c23-12-7-5-11(6-8-12)9-17-19-15-13-3-1-2-4-14(13)16-20-18-10-22(16)21-15/h1-10,23H,(H,19,21)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNJAHDNGMXYCP-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333318 | |

| Record name | 4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726204 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

487038-48-2 | |

| Record name | 4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

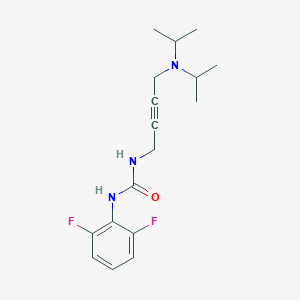

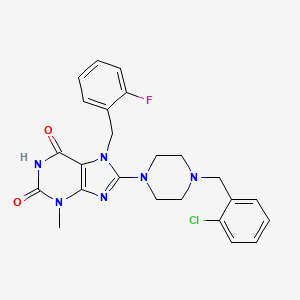

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3000253.png)

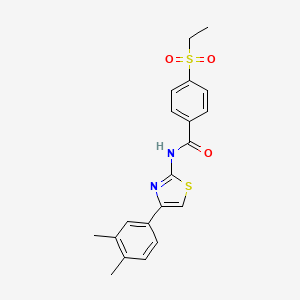

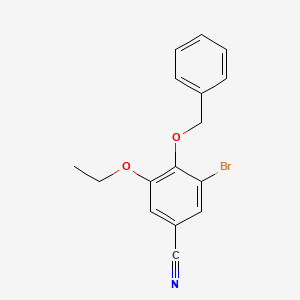

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)

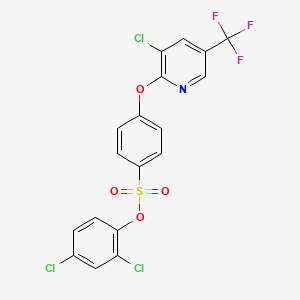

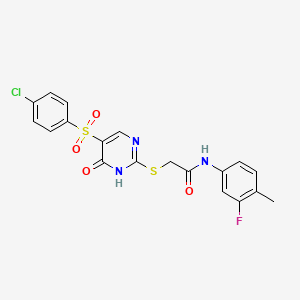

![2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3000268.png)

![2,1,3-Benzothiadiazol-5-yl-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3000269.png)

![Isobutyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3000270.png)

![tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate](/img/structure/B3000272.png)